1-[Bis(trimethylsilyl)methyl]-1-fluoro-3,3,3-trimethyl-1-phenyldisiloxane
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Overview
Description
3-Oxa-2,4,6-trisilaheptane, 4-fluoro-2,2,6,6-tetramethyl-4-phenyl-5-(trimethylsilyl)-: is a complex organosilicon compound. It features a unique structure with multiple silicon atoms and a fluorinated phenyl group, making it an interesting subject for research in various fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxa-2,4,6-trisilaheptane, 4-fluoro-2,2,6,6-tetramethyl-4-phenyl-5-(trimethylsilyl)- involves multiple steps, typically starting with the preparation of the silicon-containing backbone. The reaction conditions often require the use of specialized reagents and catalysts to ensure the correct formation of the silicon-oxygen-silicon linkages. For instance, the use of trimethylsilyl chloride and phenylsilane under controlled temperature and pressure conditions can facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis methods with appropriate adjustments in reaction conditions and purification techniques can be a potential approach for industrial production.
Chemical Reactions Analysis
Types of Reactions
3-Oxa-2,4,6-trisilaheptane, 4-fluoro-2,2,6,6-tetramethyl-4-phenyl-5-(trimethylsilyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom and trimethylsilyl group can be substituted under specific conditions using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon-oxygen compounds, while substitution reactions can result in the replacement of the fluorine or trimethylsilyl groups with other functional groups.
Scientific Research Applications
3-Oxa-2,4,6-trisilaheptane, 4-fluoro-2,2,6,6-tetramethyl-4-phenyl-5-(trimethylsilyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mechanism of Action
The mechanism by which 3-Oxa-2,4,6-trisilaheptane, 4-fluoro-2,2,6,6-tetramethyl-4-phenyl-5-(trimethylsilyl)- exerts its effects involves its interaction with molecular targets through its silicon-oxygen-silicon linkages and fluorinated phenyl group. These interactions can influence various molecular pathways, depending on the specific application and environment.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A stable free radical used in oxidation reactions.
2,2,6,6-Tetramethyl-3,5-heptanedione: A bidentate ligand used in the synthesis of stable complexes with lanthanide ions.
Uniqueness
What sets 3-Oxa-2,4,6-trisilaheptane, 4-fluoro-2,2,6,6-tetramethyl-4-phenyl-5-(trimethylsilyl)- apart is its combination of silicon atoms and a fluorinated phenyl group, which provides unique reactivity and stability properties not commonly found in other organosilicon compounds.
Properties
CAS No. |
101069-19-6 |
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Molecular Formula |
C16H33FOSi4 |
Molecular Weight |
372.77 g/mol |
IUPAC Name |
bis(trimethylsilyl)methyl-fluoro-phenyl-trimethylsilyloxysilane |
InChI |
InChI=1S/C16H33FOSi4/c1-19(2,3)16(20(4,5)6)22(17,18-21(7,8)9)15-13-11-10-12-14-15/h10-14,16H,1-9H3 |
InChI Key |
MKPLMMAFPWXCQD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C([Si](C)(C)C)[Si](C1=CC=CC=C1)(O[Si](C)(C)C)F |
Origin of Product |
United States |
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